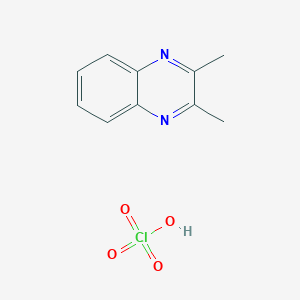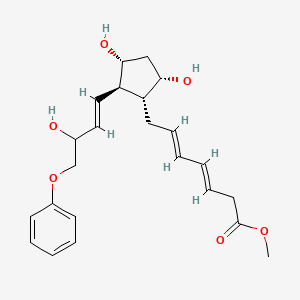
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester is a synthetic analog of prostaglandin F2α. This compound is known for its stability and lipophilicity, making it a valuable tool in various scientific research areas, including endocrinology, reproductive biology, and ophthalmology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester involves multiple steps, starting from the base structure of prostaglandin F2αThe reaction conditions typically involve the use of organic solvents such as ethanol, DMF, and DMSO, with the reactions being carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is usually formulated as a solution in ethanol for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the double bonds within the structure.
Substitution: This reaction can replace the phenoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds. Substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester has a wide range of scientific research applications:
Chemistry: Used as a stable analog for studying prostaglandin pathways.
Biology: Investigated for its role in modulating luteolysis and smooth muscle contraction.
Medicine: Explored for potential therapeutic applications in treating conditions like glaucoma.
Mechanism of Action
The compound exerts its effects by binding to the FP receptor on target cells, such as ovine luteal cells, with much greater affinity than prostaglandin F2α. This binding activates specific signaling pathways that lead to luteolysis and smooth muscle contraction. The methyl ester form serves as a prodrug, being hydrolyzed in certain tissues to generate the bioactive free acid .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: The parent compound, less stable and less lipophilic.
16-Phenoxy tetranor Prostaglandin F2α methyl amide: Another analog with similar stability but different functional groups.
Uniqueness
16-Phenoxy-17,18,19,20-tetranor-3,4-trans,5,6-trans-tetradehydro-pgf1-alpha methyl ester is unique due to its high affinity for the FP receptor and its stability as a lipophilic analog. This makes it particularly useful in research applications where stability and receptor affinity are crucial .
Properties
CAS No. |
64812-77-7 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl (3E,5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2-10,13-14,17,19-22,24-26H,11-12,15-16H2,1H3/b7-2+,8-3+,14-13+/t17?,19-,20-,21+,22-/m1/s1 |
InChI Key |
XIVGINHUYULOGM-XEIPJAHLSA-N |
Isomeric SMILES |
COC(=O)C/C=C/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)O)O)O |
Canonical SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



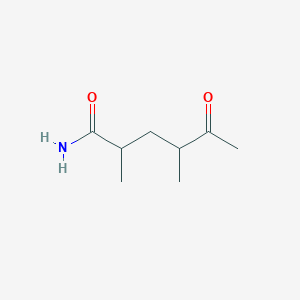

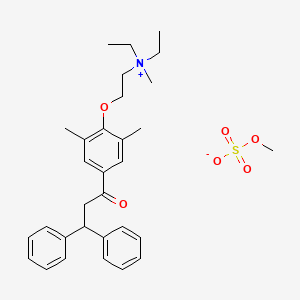
![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
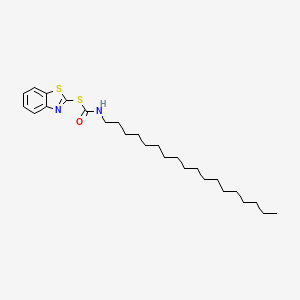
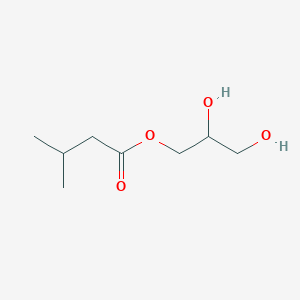
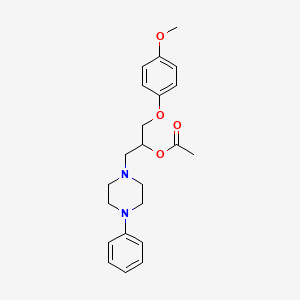
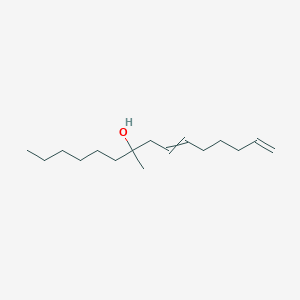
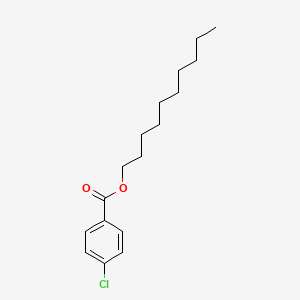
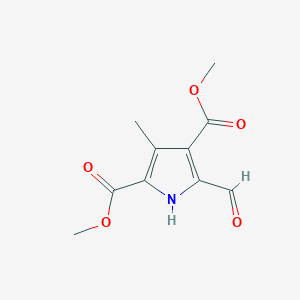
![Ethyl [4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]acetate](/img/structure/B14481397.png)
![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)
